2-(Methylamino)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)thiophene-3-carbonitrile (MATC) is a heterocyclic compound with the chemical formula C6H6N2S. It is a yellowish powder that is soluble in organic solvents such as ethanol and ethyl acetate. MATC has been extensively studied for its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
Synthesis and Chemical Transformations
2-(Methylamino)thiophene-3-carbonitrile and its derivatives have been extensively studied in chemical synthesis. For instance, Krayushkin et al. (1988) explored the synthesis and properties of thiophene-3-carbonitrile N-oxides, which undergo 1,3-dipolar cycloaddition, forming 3,5-disubstituted 2-isoxazolines (Krayushkin et al., 1988). Ren et al. (1986) reported the synthesis of novel 2,4,6-trisubstituted thieno[3,2-d]pyrimidines from 3-aminothiophene-2-carbonitriles, highlighting its utility in creating complex heterocyclic compounds (Ren, Rao, & Klein, 1986).
Pharmaceutical Research
While avoiding specific drug use and dosage details, it's noteworthy that 2-(Methylamino)thiophene-3-carbonitrile derivatives have been investigated in pharmaceutical research. For instance, Sherif et al. (1996) demonstrated the Gewald synthesis of 3,5-diaminothiophene-2-carbonitrile derivatives, a process useful for creating various pharmacologically relevant compounds (Sherif, 1996).
Electrochemical and Photophysical Properties
The electrochemical and photophysical properties of thiophene-3-carbonitrile derivatives are of significant interest. Abaci et al. (2016) synthesized new 2,5-di(thiophen-2-yl)furan-3-carbonitriles and investigated their electrochemical properties, demonstrating potential applications in electronic devices (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Molecular Modeling and Drug Design
In the context of drug design, Scotti et al. (2012) utilized 2-aminithiophene derivatives in computer-aided drug design studies, demonstrating their potential in predicting biological activities of new compounds (Scotti et al., 2012).
Solid-State NMR Studies
Solid-state NMR studies have also utilized derivatives of 2-(Methylamino)thiophene-3-carbonitrile. Smith et al. (2006) conducted a detailed analysis of molecular structures in polymorphic forms of thiophene derivatives, providing insights into their conformational polymorphism (Smith, Xu, & Raftery, 2006).
Synthesis of Schiff Bases
Khan et al. (2013) reported on the synthesis of Schiff bases containing thiophene-3-carbonitrile, highlighting their potential antibacterial activities (Khan et al., 2013).
properties
IUPAC Name |
2-(methylamino)thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-8-6-5(4-7)2-3-9-6/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVICQMLIPCSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)thiophene-3-carbonitrile | |
CAS RN |
860648-75-5 |
Source
|
Record name | 2-(methylamino)thiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.